Product packaging for 1,4-Disilabutane(Cat. No.:CAS No. 4364-07-2)

1,4-Disilabutane

Cat. No.: B3137281
CAS No.: 4364-07-2
M. Wt: 84.22 g/mol
InChI Key: UNPZNUJUYNIACN-UHFFFAOYSA-N
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Description

Structural Classification within Organosilicon Compounds

1,4-Disilabutane, with the chemical formula C₂H₁₀Si₂, is classified as an organosilicon compound because it contains silicon-carbon bonds chemicalbook.commolbase.comguidechem.com. Its molecular structure features a linear arrangement where two silicon atoms are connected by an ethylene (B1197577) (-CH₂-CH₂-) bridge, with each silicon atom bonded to three hydrogen atoms (SiH₃) guidechem.comcymitquimica.com. This structure can be represented by the canonical SMILES string [SiH₃]CC[SiH₃] guidechem.com.

Within the broader classification of organosilicon compounds, this compound belongs to the family of silanes, specifically a disilane (B73854) derivative where the direct silicon-silicon bond found in disilane (Si₂H₆) is replaced by a hydrocarbon linker cymitquimica.com. This structural feature distinguishes it from simple silanes and polysilanes, positioning it as a versatile molecule with a distinct reactivity profile influenced by the presence of both Si-H and Si-C bonds, as well as the flexible alkylene spacer.

Historical Context and Significance in Organosilicon Research

The field of organosilicon chemistry traces its origins to the mid-19th century, with the synthesis of tetraethylsilane (B1293383) by Charles Fiedler and John M. Crafts in 1863 marking a pivotal moment sbfchem.com. Over the subsequent decades, research expanded to include a wide range of organosilicon compounds, including cyclic and linear polysiloxanes and various silanes sbfchem.com. The development of organosilicon chemistry accelerated in the 20th century, driven by the discovery of materials with remarkable properties such as thermal stability, water repellency, and electrical insulation sbfchem.com.

This compound has played a role in this historical progression as a valuable intermediate and precursor. Its significance in organosilicon research stems from its ability to participate in fundamental reactions characteristic of silanes, such as hydrosilylation and cross-coupling reactions cymitquimica.com. These reactions are crucial for the synthesis of silicon-based polymers, including polysiloxanes, and other advanced materials cymitquimica.comlookchem.com. Furthermore, its utility extends to the creation of coordination complexes, for instance, in studies involving titanocene, zirconocene, and hafnocene bridged by 1,4-disilabutylene units, highlighting its application in organometallic chemistry and catalysis acs.org. The compound also serves as a precursor for the deposition of silicon-containing films, underscoring its importance in materials science and chemical vapor deposition processes google.com.

Properties of this compound

PropertyValue
Chemical FormulaC₂H₁₀Si₂
Molecular Weight90.27 g/mol
CAS Number4364-07-2
Melting Point-15 °C
Boiling Point45-46 °C
Density0.697 g/cm³
Flash Point-31 °C (-24 °F)
Canonical SMILES[SiH₃]CC[SiH₃]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Si2 B3137281 1,4-Disilabutane CAS No. 4364-07-2

Properties

InChI

InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPZNUJUYNIACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si])[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Disilabutane and Its Derivatives

Established Synthetic Routes

Several methods have been developed for the synthesis of the parent 1,4-disilabutane molecule. These routes primarily involve forming silicon-carbon bonds through various organometallic and reduction chemistries.

Silane-Alkyl Halide Reaction Pathways

While direct reaction pathways between simple silanes and alkyl halides to form this compound are not extensively detailed in the provided literature, related reactions highlight the potential. For instance, the dehydrochlorinative coupling of alkyl halides with hydrochlorosilanes in the presence of catalysts like tertiary phosphines or amines can form Si-C bonds google.com. Although not directly yielding this compound in the cited examples, this class of reactions demonstrates the principle of coupling silicon-containing species with hydrocarbon chains.

Alkyl Lithium and Silicon Hydride Approaches

Organolithium reagents can be employed in the synthesis of organosilanes. For example, the reaction of this compound with lithium diisopropylamide followed by filtration and distillation can yield functionalized derivatives, suggesting the parent compound can be a starting material for such transformations epo.org. The general approach of using organolithium reagents with silicon hydrides is a known method for C-Si bond formation.

Reduction of Halosilanes (e.g., 1,2-bis(trichlorosilyl)ethane)

A prominent method for synthesizing this compound involves the reduction of halosilanes. Specifically, the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) (Cl₃Si-CH₂-CH₂-SiCl₃) is a direct route. This precursor can be synthesized from 1,2-dichloroethane (B1671644) and trichlorosilane (B8805176) via a dehydrohalogenative coupling reaction catalyzed by tri-n-butylphosphine, yielding 1,2-bis(trichlorosilyl)ethane in 67% yield google.com. The subsequent reduction of 1,2-bis(trichlorosilyl)ethane, for instance, using lithium aluminum hydride (LiAlH₄), has been reported to produce this compound in high yields, such as 84% dtic.mildtic.mil.

Table 1: Synthesis of this compound via Reduction of 1,2-bis(trichlorosilyl)ethane

PrecursorReducing AgentSolventReaction ConditionsYieldCitation(s)
1,2-bis(trichlorosilyl)ethaneLiAlH₄Tetraglyme70°C, 3 hours84% dtic.mildtic.mil

Grignard Synthesis of Organosilane Precursors

Grignard reagents have historically been crucial for forming silicon-carbon bonds gelest.com. While direct Grignard synthesis of the parent this compound isn't explicitly detailed, the principle involves reacting a di-Grignard reagent derived from a dihaloalkane (e.g., 1,2-dibromoethane) with a chlorosilane. Alternatively, Grignard reagents can be used to synthesize functionalized silane (B1218182) precursors that are then incorporated into disilabutane structures. For example, Grignard reagent-mediated approaches are central to synthesizing phenanthrenyl silane precursors, which are then used in forming complex organosilicon compounds . The general Grignard reaction with silanes, while largely supplanted by other methods for bulk production, remains valuable for specialty silanes and introducing a broad range of functionalities gelest.comresearchgate.netresearchgate.net.

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound can be synthesized through various routes, often involving the modification of silicon-bound substituents or by building the disilabutane backbone with pre-functionalized silicon precursors.

Halogenated Derivatives (e.g., 1,1,1,4,4-Pentachloro-1,4-disilabutane)

A key halogenated derivative is 1,1,1,4,4-pentachloro-1,4-disilabutane (Cl₃Si-CH₂-CH₂-SiCl₂H). This compound is synthesized via the hydrosilylation reaction between vinyltrichlorosilane (CH₂=CH-SiCl₃) and dichlorosilane (B8785471) (H₂SiCl₂) google.comgoogle.com. This reaction, often catalyzed by platinum complexes like H₂PtCl₆/IPA, proceeds with high purity and yield google.comgoogle.com. For instance, reacting vinyltrichlorosilane with dichlorosilane under catalytic conditions can yield 1,1,1,4,4-pentachloro-1,4-disilabutane in yields as high as 96% google.com.

Table 2: Synthesis of 1,1,1,4,4-Pentachloro-1,4-disilabutane

Reactant 1Reactant 2CatalystReaction ConditionsYieldCitation(s)
VinyltrichlorosilaneDichlorosilaneH₂PtCl₆/IPA60-80°C, 12 hours96% google.comgoogle.com
VinyltrichlorosilaneDichlorosilaneH₂PtCl₆/IPA100°C, 12 hours93% google.com

Other halogenated derivatives can be formed through direct synthesis methods involving elemental silicon and chloromethyl-containing silanes or polychlorinated alkanes, though these often yield complex mixtures and lower yields of specific disilabutane derivatives gelest.com.

Reactivity and Transformation Pathways of 1,4 Disilabutane

Fundamental Reactivity Modes

1,4-Disilabutane and its derivatives can participate in hydrosilylation reactions, a process where a Si-H bond adds across an unsaturated bond (C=C or C≡C) in the presence of a catalyst. This reaction is a cornerstone in organosilicon chemistry for forming new Si-C bonds cymitquimica.com. For instance, disilane (B73854) structures can be synthesized via hydrosilylation pathways. Halogenated disilabutanes, such as 1,1,1,4,4-pentachloro-1,4-disilabutane, can be prepared through the hydrosilylation of unsaturated organosilanes, often employing transition metal catalysts like cobalt octacarbonyl google.com. Similarly, platinum-based catalysts, notably Karstedt's catalyst, are frequently used to facilitate hydrosilylation reactions between silanes and unsaturated substrates, leading to the formation of disilaalkanes or other functionalized silanes under mild conditions (e.g., 60–100°C in inert solvents) researchgate.net. The specific substituents on the silicon atoms or the organic backbone can influence the regioselectivity and efficiency of these reactions .

Table 3.1.1: Hydrosilylation Reactions Involving Disilabutane Structures

CatalystSubstrate TypeTypical ConditionsProduct TypeReference(s)
Platinum-based (e.g., Karstedt's catalyst)Alkenes, Alkynes60–100°C, inert solvents (toluene, THF)Disilaalkanes, functionalized silanes researchgate.net
Cobalt octacarbonylUnsaturated organosilanesNot specifiedHalogenated disilabutanes google.com

As a silane (B1218182) compound, this compound possesses the potential to engage in cross-coupling reactions, which are pivotal for forming carbon-carbon bonds, often mediated by transition metal catalysts cymitquimica.com. While specific documented instances of the parent this compound acting as a direct reactant in well-known cross-coupling reactions (such as Suzuki or Stille couplings) are not extensively detailed in the provided literature, the general reactivity of organosilicon compounds in such methodologies is well-established libretexts.org. Research in related organosilicon chemistry frequently explores the utility of these compounds in creating silicon-carbon bonds through various coupling techniques organic-chemistry.org.

This compound and its derivatives are susceptible to oxidation, a process that can lead to the formation of silanols (Si-OH) or siloxane (Si-O-Si) linkages . Silanes bearing labile groups, such as methoxy (B1213986) substituents, are particularly prone to oxidation . Reactions can proceed via radical-mediated pathways, potentially forming siloxane or silica-like networks . The formation of siloxane by-products has been observed in chemical processes involving this compound under specific conditions google.com. The hydrolysis and subsequent polycondensation of alkoxysilanes represent a common synthetic route for generating siloxanes researchgate.net. While direct oxidation of the parent this compound (H₃Si-CH₂-CH₂-SiH₃) by specific oxidizing agents is not explicitly detailed, the inherent susceptibility of Si-H bonds to oxidation and the potential for Si-O bond formation are characteristic of its chemical nature.

Table 3.1.3: Oxidation Reactions of this compound and Related Structures

Reaction TypePotential Oxidizing AgentsConditionsProduct TypeNotesReference(s)
General OxidationNot specifiedNot specifiedSilanols, SiloxanesSusceptible due to Si-H bonds and labile groups (e.g., methoxy)
Radical-mediated OxidationNot specifiedNot specifiedSiloxane/Silica networks
Hydrolysis-CondensationNot specified (for alkoxysilanes)Not specifiedSiloxanesCommon synthetic route for siloxane formation researchgate.net

The silicon atoms within this compound derivatives are amenable to ligand substitution reactions. For example, methoxy groups attached to silicon can be replaced by halide or alkyl groups . Research has also indicated that the Si-H bonds in this compound and similar compounds can undergo substitution with secondary amines, leading to the formation of aminosilanes lookchem.com. In studies involving halogenated disilabutanes, such as 1,1,1,4,4,4-hexachloro-1,4-disilabutane, the chlorine ligands on silicon have been demonstrated to be displaceable by nitrogen-containing heterocycles like N-methylimidazole researchgate.net. Furthermore, α,ω-bis(bromosilyl)alkanes, which share the disilabutane structural motif, react with ammonia (B1221849) to substitute bromide ligands, yielding cyclic silazanes acs.org. These reactions highlight the versatility of silicon centers in undergoing substitution chemistry, enabling the introduction of diverse functional groups.

Table 3.1.4: Ligand Substitution Reactions Involving Disilabutane Structures

Substrate TypeLigand to SubstituteSubstituting ReagentProduct TypeCatalyst/ConditionsReference(s)
Methoxy-substituted disilabutaneMethoxy (-OCH₃)Halides, Alkyl groupsHalogenated/Alkylated disilabutanesNot specified
This compound (Si-H)Hydrogen (H)Secondary amines (e.g., diethylamine)AminosilanesNot specified lookchem.com
Hexachloro-1,4-disilabutaneChlorine (Cl)N-methylimidazoleOrganoaminosilanesNot specified researchgate.net
α,ω-Bis(bromosilyl)alkanesBromine (Br)AmmoniaCyclic silazanesNot specified acs.org

Oxidation Reactions leading to Silanols or Siloxanes

Dehydrogenative Coupling Reactions

This compound readily undergoes catalytic dehydrogenative coupling with alcohols, such as methanol (B129727) and ethanol, to produce hydrogen gas and silyl (B83357) ethers or siloxanes unizar.esunizar.esacs.orgresearchgate.netresearchgate.netresearchgate.net. This reaction is significant for hydrogen storage applications, positioning the silane/alcohol pair as a potential liquid organic hydrogen carrier system unizar.esunizar.esacs.orgresearchgate.netresearchgate.net. The process is typically catalyzed by transition metal complexes, including those of iridium, ruthenium, manganese, and cobalt unizar.esunizar.esacs.orgresearchgate.netresearchgate.net. For example, iridium complexes, such as [IrCp*(Cl)₂ (NHC)], effectively catalyze this reaction at room temperature, yielding hydrogen quantitatively within minutes unizar.esunizar.esacs.org. Ruthenium complexes have also demonstrated catalytic activity in this transformation acs.orgresearchgate.net. This method can achieve a hydrogen storage capacity of up to 4.3 wt% unizar.esunizar.esacs.org. In some instances, siloxane by-products are also formed, such as when potassium hydroxide (B78521) is used as a catalyst google.com. This approach offers a convenient means for on-demand hydrogen generation unizar.esunizar.esacs.orgresearchgate.netresearchgate.net.

Table 3.2.1: Catalytic Dehydrogenative Coupling of this compound with Alcohols

CatalystAlcohol SubstrateConditionsProduct TypeHydrogen Storage CapacityReference(s)
[IrCp*(Cl)₂ (NHC)] complexMethanolRoom temperature, minutesSilyl ethers, Siloxanes4.3 wt% unizar.esunizar.esacs.org
Ruthenium-NHC complexesMethanol, EthanolRoom temperatureSilyl ethers, SiloxanesNot specified acs.orgresearchgate.net
Manganese complexesNot specifiedNeutral conditionsNot specifiedNot specified researchgate.net
Cobalt complexesAlcohols, PhenolsNot specifiedSilyl ethersNot specified researchgate.net
Potassium Hydroxide (30%)MethanolNot specifiedSiloxane derivativeNot specified google.com

Compound List

this compound

1,1,1,4,4-Pentachloro-1,4-disilabutane

1,1,1,4,4,4-Hexachloro-1,4-disilabutane

α,ω-Bis(bromosilyl)alkanes

Triphenylsilane

Methanol

Ethanol

N-methylimidazole

Diethylamine

Catalytic Dehydrogenative Coupling with Alcohols

Redistribution Reactions and Complex Product Formation

This compound and its derivatives can undergo redistribution reactions, leading to the formation of more complex silane structures. For instance, reactions involving α,ω-bis(bromosilyl)alkanes, such as 1,2-bis(bromosilyl)ethane, with amines can yield heterocycles like 1,4-bis(1-aza-2,5-disilacyclopentane-1-yl)-1,4-disilabutane. These primary products can further participate in slow redistribution reactions, forming compounds such as (1-aza-2,5-disilacyclopentane-1-yl)-1,4-disilabutane as the major product acs.org.

Additionally, highly chlorinated silanes like 1,1,1,4,4,4-hexachloro-1,4-disilabutane exhibit significant reactivity. When reacted with nitrogen bases like N-methylimidazole, these compounds can form complexes where the coordination sphere of silicon is extended from four to six. The product of such an addition reaction with N-methylimidazole is μ-ethylene-C¹:C²-bis[dichlorotris(1-methylimidazole-N³)silicon(IV)] dichloride. In these complexes, two of the six chlorine atoms are replaced by the nitrogen base, and the silicon atom adopts a distorted octahedral environment iucr.orgnih.govresearchgate.netresearchgate.net.

Thermal Decomposition Mechanisms and Pyrolysis Pathways

The thermal decomposition of this compound involves complex mechanisms and pathways, often leading to the formation of smaller silicon-containing species and hydrocarbons. Studies on the pyrolysis of this compound suggest the involvement of silylene intermediates (e.g., SiH₂) and silenes. These reactive species can undergo insertion reactions, dimerization, and elimination of hydrogen or hydrocarbons like ethylene (B1197577) dtic.milrsc.org.

When this compound is pyrolyzed, particularly in the presence of trapping agents like 1,3-dienes (e.g., isoprene), the absence of expected adducts (silacyclopentenes or silacyclohexenes) suggests that silylenes and silenes may not be the sole or dominant reactive intermediates under all conditions. Instead, isoprene (B109036) oligomerization products have been observed, indicating potential alternative reaction pathways or the consumption of trapping agents by other species dtic.mil.

Research into the decomposition of related disilanes, such as dimethylsilylene, indicates that at low filament temperatures and short reaction times, silylene chemistry dominates, leading to products like 1,1,2,2-tetramethyldisilane (B129472) (TMDS) via insertion reactions. At higher temperatures, free-radical reactions become more significant, contributing to the formation of species like trimethylsilane (B1584522) rsc.org. The decomposition of this compound itself has been investigated, with studies noting the production of ethylene and ethylsilane (B1580638) as major products from similar disilapropane isomers, and ethylene being a key product in the pyrolysis of this compound dtic.mil.

Table 2: Observed Products in Thermal Decomposition Studies of Silanes

Precursor CompoundKey Decomposition ProductsDominant Mechanism (Conditions Dependent)Reference
This compoundEthylene, Ethylsilane (from isomers), Silylenes, SilenesSilylene insertion, Dimerization, Elimination dtic.milrsc.org
Dimethylsilylene (DMS)1,1,2,2-Tetramethyldisilane (TMDS), Trimethylsilane (TriMS)Silylene insertion, Free-radical recombination rsc.org
EthylsilaneHSiEt, SiH₂, C₂H₄β-hydride elimination, Bond homolysis researchgate.net
Diethylzinc (Et₂Zn)Ethene, Ethane, n-ButaneNot specified rsc.org
Diethyltellurium (Et₂Te)Ethane, EtheneNot specified rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Disilabutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic and organometallic compounds. For 1,4-disilabutane, ¹H, ¹³C, and ²⁹Si NMR provide complementary information about the hydrogen, carbon, and silicon environments, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the silicon-bound protons (SiH₃) and the methylene (B1212753) protons (CH₂). Due to the symmetry of the molecule, the two SiH₃ groups are equivalent, and the two CH₂ groups are also equivalent.

The SiH₃ protons are anticipated to appear as a multiplet due to coupling with the adjacent methylene protons and potentially with the silicon nucleus itself (though Si-H coupling is often not resolved in standard ¹H NMR unless specifically targeted). The chemical shift for SiH₃ protons in similar silanes is typically observed in the range of 0.5 to 1.5 ppm.

The methylene (CH₂) protons, situated between the two silicon atoms, are expected to resonate as a multiplet as well, influenced by coupling to both the SiH₃ protons and the protons on the adjacent CH₂ group. Their chemical shift is also likely to fall within the 0.5 to 1.5 ppm range, characteristic of carbons bonded to silicon.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton TypeExpected Chemical Shift (ppm)MultiplicityTypical Coupling Constants (Hz)Notes
SiH₃0.5 – 1.5Multiplet~3-5 (Si-H), ~6-8 (H-H)Equivalent SiH₃ groups.
CH₂0.5 – 1.5Multiplet~6-8 (H-H), ~3-5 (Si-H)Equivalent CH₂ groups, adjacent to Si.

Note: Specific coupling constants and precise chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, due to the molecular symmetry, only one signal is expected for the carbon atoms. The methylene carbons, being directly bonded to silicon, are anticipated to resonate in the aliphatic region, typically between 5 and 15 ppm. This chemical shift is characteristic of carbons in close proximity to silicon atoms.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon TypeExpected Chemical Shift (ppm)Notes
CH₂5 – 15Equivalent CH₂ groups, bonded to Si.

Note: Proton-decoupled ¹³C NMR spectra are standard, resulting in singlet signals for each unique carbon environment.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)

²⁹Si NMR spectroscopy is highly informative for organosilicon compounds, directly probing the silicon environments. For this compound, the two silicon atoms are chemically equivalent, being bonded to three hydrogen atoms and one methylene carbon group (SiH₃-CH₂-). This equivalence is expected to result in a single signal in the ²⁹Si NMR spectrum.

Table 3: Expected ²⁹Si NMR Spectral Data for this compound

Silicon TypeExpected Chemical Shift (ppm)Notes
SiH₃-60 to -100Equivalent Si atoms, bonded to 3 H and 1 C.

Note: ²⁹Si NMR is a low-sensitivity technique, often requiring longer acquisition times.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Experiments

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence), are powerful tools for unambiguously assigning spectral signals and confirming structural connectivity. For this compound, a COSY experiment would reveal the through-bond coupling between the SiH₃ and CH₂ protons, helping to confirm their vicinal relationship. HMQC/HSQC experiments would correlate the proton signals directly with their corresponding carbon signals, further solidifying structural assignments. These techniques are particularly useful when interpreting complex spectra or confirming assignments in related substituted disilanes.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations, which are characteristic of specific functional groups and molecular conformations. Studies on this compound (DSB) have indicated the presence of rotational isomers, namely trans and gauche forms, in both the gas and liquid phases researchgate.net. These different conformations can lead to distinct sets of vibrational bands in their IR and Raman spectra.

Characteristic vibrational modes expected for this compound include:

Si-H Stretching: Typically observed in the region of 2100-2200 cm⁻¹ in both IR and Raman spectra. These vibrations are sensitive to the silicon's bonding environment walshmedicalmedia.comgoogle.comlibretexts.org.

C-H Stretching (Aliphatic): Expected in the range of 2850-2960 cm⁻¹.

Si-C Stretching: Generally found between 700-800 cm⁻¹, providing a signature of the silicon-carbon bond walshmedicalmedia.comgoogle.comlibretexts.org.

C-C Stretching: Typically observed in the 900-1100 cm⁻¹ region.

Bending Vibrations: Si-H bending modes are expected around 900-1000 cm⁻¹, while C-H bending modes fall in the 1350-1470 cm⁻¹ region.

The presence of trans and gauche isomers means that some vibrational bands may appear as doublets or exhibit more complex patterns due to the different molecular symmetries and vibrational modes of each conformer.

Table 4: Characteristic Vibrational Bands (IR/Raman) for this compound

Vibration TypeExpected Wavenumber (cm⁻¹)IRRamanNotes
Si-H Stretch2100 – 2200StrongMedium/WeakSensitive to silicon environment.
C-H Stretch (Aliphatic)2850 – 2960StrongStrongGeneral for saturated hydrocarbons.
Si-C Stretch700 – 800StrongStrongSignature of the Si-C bond.
C-C Stretch900 – 1100MediumStrongAliphatic C-C stretching.
Si-H Bend900 – 1000MediumMediumDeformation modes of Si-H bonds.
C-H Bend1350 – 1470MediumMediumAliphatic C-H bending.

Note: Specific band assignments for the trans and gauche isomers would require detailed analysis and are subject to normal coordinate calculations researchgate.net.

Compound List:

this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. For this compound, key vibrational modes associated with silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds are expected.

Si-H Stretching: The Si-H stretching vibration in organosilanes typically appears in the range of 2280-2080 cm⁻¹ researchgate.netgelest.com. Studies on this compound have identified absorptions in this region, with some observations noting a stronger absorption around 2060 cm⁻¹ compared to the typical 2160 cm⁻¹ for RSiH₃ compounds, suggesting potential variations in the Si-H bond environment or the presence of different conformers researchgate.net.

Si-C Stretching: The Si-C stretching vibrations are generally found in the region of 780-1250 cm⁻¹ researchgate.netgelest.com. For this compound, specific Si-C stretching vibrations are anticipated between the silicon atoms and the methylene (CH₂) groups. Literature on related organosilanes indicates Si-C stretching bands around 783 cm⁻¹ and 1107 cm⁻¹ researchgate.netillinois.edu.

C-H Stretching and Bending: Vibrations associated with the methylene groups (CH₂) are also observed. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ range, while bending modes occur at lower frequencies.

Table 1: Characteristic FTIR Absorption Bands for this compound (Expected)

Vibration TypeExpected Wavenumber (cm⁻¹)Notes
Si-H Stretching2280-2080Sensitive to substituents; a band around 2060 cm⁻¹ has been noted researchgate.net.
Si-C Stretching780-1250Specific bands for Si-CH₂ linkage expected within this range.
C-H Stretching2850-3000Characteristic of the methylene groups.
CH₂ Bending/Rocking~1415, ~1460Bands associated with methylene group deformations horiba.com.

Raman Spectroscopy

Raman spectroscopy complements FTIR by detecting vibrations that result in a change in polarizability. It is particularly useful for symmetric vibrations and for studying solid-state phases. While specific Raman spectra for this compound are less detailed in the provided search results compared to FTIR, it is known that Raman spectroscopy can distinguish between different conformers of molecules like this compound in liquid and solid states researchgate.net. The Si-C and Si-H bonds are expected to yield Raman-active signals.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of a compound, thereby confirming its identity. The molecular ion peak for this compound (molecular weight 90.27 g/mol ) would be observed at m/z 90. Fragmentation patterns would arise from the cleavage of Si-C, Si-H, and C-C bonds. For instance, loss of H atoms or SiH₃ groups could lead to characteristic fragment ions. GC-MS analysis has been used to identify this compound and its decomposition products walshmedicalmedia.comdtic.mil.

Electron Diffraction Studies of Gas-Phase Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles, of molecules in the gaseous state. Studies on this compound have revealed its conformational preferences in the gas phase.

Conformational Isomers: this compound exists in at least two stable conformers: the anti (A) form, with a C₂<0xE2><0x82><0x95> symmetry, and the gauche (G) form, with C₂ symmetry researchgate.netacs.orgacs.org.

Dominant Conformer: In the gas phase, the anti conformer is found to be the predominant form, comprising approximately 76% of the mixture, with the gauche conformer making up the remaining 24% researchgate.netacs.orgacs.org. Theoretical calculations support this, predicting the anti form to be the lowest energy conformation researchgate.netacs.orgacs.org.

Geometrical Parameters: GED studies, often combined with ab initio calculations, have provided precise geometrical parameters. For the anti conformer, the Si-C-C-Si backbone is essentially planar, with a Si-C bond length of approximately 1.882 Å and a C-C bond length of 1.563 Å researchgate.netacs.org. The Si-H bond length is around 1.499 Å acs.org. The ∠(CCSi) angle is approximately 110.7°, and the ∠(SiCCSi) torsional angle is 180.0° for the anti form researchgate.netacs.org. The gauche conformer exhibits a ∠(SiCCSi) torsional angle of approximately 78.5° researchgate.netacs.org.

Table 2: Gas-Phase Geometrical Parameters of this compound Conformers (rg/Å, ∠ g/deg )

ParameterAnti (A) ConformerGauche (G) ConformerNotes
r(Si-C)1.882(1)1.885(1)Bond length between silicon and the adjacent carbon atom.
r(C-C)1.563(5)1.563(5)Bond length between the two carbon atoms.
r(Si-H)1.499(3)1.499(3)Bond length between silicon and hydrogen.
∠(CCSi)110.7(2)114.4(5)Angle at the carbon atom bonded to silicon.
∠(SiCCSi)180.078.5(21)Torsional angle defining the backbone conformation.
Conformer Abundance76(2)%24%Relative percentage in the gas phase.

X-ray Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is used to determine the precise arrangement of atoms in crystalline solids. While specific X-ray crystallographic data for the parent this compound (SiH₃CH₂CH₂SiH₃) is not explicitly detailed in the provided search results, studies on related disilabutane derivatives, such as 1,1,1,4,4,4-hexachloro-1,4-disilabutane, indicate that the anti conformation is often adopted in the solid state researchgate.netresearchgate.net. For 1,5-disilapentane, the anti, anti conformer was found to be the sole form present in the crystal, with a planar Si-C-C-Si-C backbone acs.org.

Secondary Ion Mass Spectrometry (SIMS) for Film Characterization

SIMS is a surface-sensitive technique used to analyze the elemental and isotopic composition of thin films. In the context of this compound, SIMS has been employed to characterize films deposited from this precursor, particularly in the context of silicon carbide (SiC) deposition. Studies using this compound for a-SiC:H film deposition showed that SIMS was used to analyze oxygen content and impurity profiles in the deposited films acs.orgacs.orgresearchgate.netsemi.ac.cn. The technique helps in understanding the film stoichiometry and the presence of contaminants, which are critical for optoelectronic and semiconductor applications.

Conformational Analysis and Isomerism

Anti and Gauche Conformational Preferences

Like its carbon analog, n-butane, this compound can exist in different conformations arising from rotation around the central C-C bond. The primary conformations are anti (where the two silicon atoms are furthest apart, with a dihedral angle of approximately 180°) and gauche (where the silicon atoms are closer, with a dihedral angle around 70-80°).

Studies employing gas-phase electron diffraction (GED) and quantum chemical calculations have revealed that the anti conformation is generally the most stable for this compound researchgate.netresearchgate.net. For instance, experiments and theoretical predictions indicated that this compound is predominantly found in the anti form (around 76% from experimental data, with theoretical predictions around 83%) in the vapor phase researchgate.netresearchgate.net. The gauche conformation is also accessible but lies at a higher energy level, with potential minima typically around 19 kJ mol⁻¹ above the anti form researchgate.netresearchgate.net. Computational studies have confirmed that the gauche conformation of this compound is approximately 1.50 kcal/mol (about 6.3 kJ/mol) higher in free energy than the anti form vanderbilt.edu.

Influence of Steric Interactions on Conformation

Steric interactions play a significant role in determining the conformational preferences of this compound. The presence of silicon atoms, which are larger and have different bonding characteristics than carbon atoms, influences these interactions. In derivatives of n-butane where terminal methyl groups are replaced by silyl (B83357) or trichlorosilyl (B107488) groups, it has been observed that steric interactions between these terminal groups are the primary drivers of conformational preferences researchgate.netresearchgate.net. The bulkier nature of silicon-containing substituents compared to methyl groups can lead to increased steric repulsion in the gauche conformations, thus favoring the more extended anti arrangement. For example, in 1,1,1,4,4,4-hexachloro-1,4-disilabutane, chlorine atoms on the silicon centers are noted to destabilize gauche conformations due to steric effects researchgate.netresearchgate.net.

Electronic Effects on Molecular Geometry

Computational studies, such as those using ab initio methods, have been crucial in understanding these electronic contributions. These calculations can provide detailed insights into bond polarities, orbital interactions, and their impact on molecular structure. For example, the polarization of Si-C bonds, leading to positively charged silicon centers, has been implicated in the steric energy of disilabutane conformations vanderbilt.edu. The dipole moment in gauche this compound is calculated to be 1.0 D, whereas that for gauche butane (B89635) is lower, suggesting a greater polarity in the disilabutane due to the silicon atoms vanderbilt.edu.

Data Tables

Table 1: Conformational Energetics of this compound

Conformation Relative Energy (kcal/mol) Relative Free Energy (kcal/mol) Dominant Factor
Anti 0.0 0.0 Steric & Electronic
Gauche ~0.48 ~1.50 Steric Repulsion

Note: Values are approximate and derived from various computational studies and comparisons researchgate.netvanderbilt.edu. The exact values can vary depending on the computational method and basis set used.

Table 2: Key Structural Parameters (Gas Phase, GED)

Bond/Angle Parameter (Å or °) Experimental Value (± esd) Computational Prediction (Approx.)
Si-C Bond Length 1.882(1) 1.885
C-C Bond Length 1.563(5) 1.563
Si-H Bond Length 1.499(3) 1.499
C-Si-C Bond Angle 110.7(2) 110.7
Si-C-C Bond Angle 114.4(5) 114.4
Si-C-C-Si Torsion Angle 180° (anti) 180° (anti)
78.5(21)° (gauche) ~68.0° (gauche)

Note: Values are representative and may differ slightly between studies. esd = estimated standard deviation researchgate.net.

Computational Chemistry and Theoretical Investigations of 1,4 Disilabutane

Ab Initio Calculations for Molecular Structure and Conformation

The conformational landscape of 1,4-disilabutane, analogous to its carbon counterpart n-butane, is primarily defined by the torsion angle around the central C-C bond (Si-C-C-Si). Ab initio molecular orbital calculations have been instrumental in elucidating the geometries and relative energies of its stable conformers. vanderbilt.eduacs.org

Comprehensive studies combining gas-phase electron diffraction (GED) with ab initio calculations (at both Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) levels with various basis sets like 3-21G, 6-31G, and 6-311G**) have identified two key local minima on the potential energy surface: the anti and gauche conformers. vanderbilt.eduacs.org

The anti conformer, which possesses C₂h symmetry, is consistently found to be the lowest-energy structure. researchgate.net The gauche form (C₂ symmetry) represents another stable, albeit higher-energy, conformation. vanderbilt.edu Theoretical calculations predict that this compound exists predominantly in the anti form, with theoretical predictions suggesting an abundance of approximately 83%, a figure that aligns well with experimental findings of 76(2)%. researchgate.netpsu.edu

Key geometrical parameters for both conformers have been determined with good agreement between theoretical predictions and experimental data. acs.orgresearchgate.net For instance, the critical Si-C bond length in the dominant anti conformer was calculated to be 1.885 Å, which is in excellent agreement with the experimentally refined value of 1.882(1) Å. vanderbilt.edu However, a notable discrepancy exists for the Si-C-C-Si torsion angle in the gauche conformer, with theoretical models predicting a value around 68.0°, while experimental data suggest a larger angle of 78.5(21)°. researchgate.net

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for this compound Conformers. researchgate.netacs.org
ParameterConformerTheoretical Value (Ab Initio)Experimental Value (GED)
r(Si-C) (Å)Anti1.8851.882(1)
Gauche1.8851.885(1)
r(C-C) (Å)Anti1.5631.563(5)
Gauche1.5631.563(5)
∠(C-C-Si) (°)Anti110.7110.7(2)
Gauche114.4114.4(5)
τ(Si-C-C-Si) (°)Anti180.0180.0
Gauche68.078.5(21)

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the difference in electronegativity between silicon and carbon, leading to notable bond polarization. Computational studies indicate that the silicon centers carry a partial positive charge. scispace.com This charge distribution has important consequences for the molecule's conformational energetics. The steric energy in this compound has been partly attributed to repulsive electrostatic interactions between these positively charged silicon atoms, particularly in the more compact gauche conformation. scispace.com

This bond polarization results in the molecule possessing a dipole moment. While the anti conformer has a dipole moment of zero due to its center of symmetry, the gauche conformer is calculated to have a dipole moment of 1.0 D. scispace.com

Theoretical analysis of related chlorinated derivatives, such as 1,1,1,4,4,4-hexachloro-1,4-disilabutane, further illuminates the interplay of electronic and steric effects. In these systems, calculations show that conformational preferences are primarily dictated by steric interactions between the terminal groups, with the electronegativity of the chlorine atoms having only minor effects on the core bond lengths. researchgate.net This suggests that steric hindrance is a dominant factor in the conformational behavior of substituted this compound systems.

Theoretical Modeling of Reaction Mechanisms

Computational modeling is a vital tool for elucidating the complex mechanisms by which this compound participates in chemical reactions, particularly in the context of catalysis. Theoretical studies have provided detailed insights into the activation of the Si-H bond, a key step in many of its transformations.

The oxidative addition of a Si-H bond to a transition metal center is a fundamental reaction in organosilicon chemistry. However, theoretical investigations into the catalytic dehydrogenative coupling of this compound with alcohols, such as methanol (B129727), using iridium complexes suggest a more nuanced mechanism. mdpi.com

In the reaction catalyzed by an [IrCp*(Cl)₂(NHC)] (NHC = N-Heterocyclic Carbene) complex, a direct oxidative addition of the Si-H bond to the iridium(III) center is considered mechanistically less likely. mdpi.com Instead, theoretical considerations point towards a mechanism initiated by the formation of an electrophilic metal/Si-H σ-complex. mdpi.com The presence of vacant coordination sites on the iridium catalyst facilitates the coordination of the Si-H bond (η²-H-SiR₃). This initial interaction polarizes the Si-H bond, preparing it for subsequent cleavage without a formal change in the oxidation state of the metal, which is characteristic of a direct oxidative addition pathway.

Heterolytic splitting, where the Si-H bond is cleaved into a hydride (H⁻) and a silyl (B83357) cation (R₃Si⁺), is another critical pathway for Si-H bond activation. Theoretical modeling of the dehydrogenative coupling of hydrosilanes with alcohols, a reaction for which this compound is a substrate, supports such mechanisms. mdpi.comresearchgate.net

Catalysis Involving 1,4 Disilabutane and Its Derivatives

Role as Catalytic Reagents and Ligands

1,4-Disilabutane and its derivatives can act as crucial reagents in various catalytic reactions. Their Si-H bonds are particularly reactive and can participate in processes like dehydrogenative coupling and hydrosilylation. For instance, the dehydrogenative coupling of this compound with methanol (B129727) is a notable reaction for hydrogen production. unizar.escsic.es

Beyond their role as reactants, derivatives of this compound can be synthesized to function as ligands for transition metal catalysts. googleapis.com By modifying the substituents on the silicon atoms, the electronic and steric properties of the resulting ligands can be tuned to influence the outcome of catalytic reactions. This dual role as both a reactive substrate and a potential ligand precursor underscores the versatility of this compound in catalysis.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent area where this compound is utilized. cademix.org These reactions often involve soluble transition metal complexes that can efficiently catalyze transformations of this compound.

Iridium-Catalyzed Dehydrogenation

Iridium complexes have proven to be highly effective catalysts for the dehydrogenation of silanes, including this compound. unizar.esresearchgate.net A notable example is the use of an iridium complex with an N-heterocyclic carbene (NHC) ligand, [IrCp*(Cl)2(NHC)], for the dehydrogenative coupling of this compound and methanol. csic.escsic.es This reaction proceeds efficiently at room temperature, leading to the quantitative production of hydrogen gas. unizar.escsic.es The process is significant for its potential in chemical hydrogen storage, with the this compound/methanol pair offering a hydrogen storage capacity of 4.3 wt%. unizar.escsic.es

The proposed mechanism for this iridium-catalyzed reaction involves the formation of a cationic iridium species in methanol, which then interacts with the Si-H bond of this compound to form a Si-H σ complex. csic.esmdpi.com The subsequent nucleophilic attack by methanol is considered the rate-determining step in the catalytic cycle. unizar.es

Table 1: Iridium-Catalyzed Dehydrogenation of this compound with Methanol

CatalystReactantsHydrogen Storage Capacity (wt%)ConditionsReference
[IrCp*(Cl)2(NHC)]This compound, Methanol4.3Room Temperature unizar.escsic.es

Cobalt-Catalyzed Hydrosilylation

Cobalt complexes are emerging as cost-effective and efficient catalysts for hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. rsc.org While specific studies focusing solely on this compound are less common, the general principles of cobalt-catalyzed hydrosilylation are applicable. These catalysts, often featuring ligands like amine-iminopyridine, can exhibit high activity and selectivity. rsc.org

The mechanism of cobalt-catalyzed hydrosilylation is believed to involve the formation of a cobalt-hydride intermediate, which then participates in the catalytic cycle. nih.gov The choice of ligand and reaction conditions can influence the regioselectivity of the hydrosilylation, leading to either Markovnikov or anti-Markovnikov addition products. rsc.org

Platinum-Based Hydrosilylation Catalysis

Platinum complexes, such as Karstedt's catalyst, are widely used and highly effective for hydrosilylation reactions. mdpi.com These catalysts can be used to react silanes, including derivatives of this compound, with alkenes or alkynes. The reaction is a fundamental method for forming silicon-carbon bonds and is extensively used in the synthesis of organosilicon compounds and polymers. mdpi.com

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product. mdpi.com

Lewis Acid Catalysis in Transformations

Lewis acids can play a catalytic role in transformations involving organosilicon compounds. uregina.camdpi.com In the context of this compound derivatives, Lewis acids like aluminum chloride (AlCl₃) can be used to facilitate reactions. uregina.ca For example, the synthesis of certain phenanthrenyl-substituted this compound derivatives may utilize Lewis acid additives to enhance the activation of the silane (B1218182). The Lewis acid coordinates to an electron-rich site on the silane, increasing its electrophilicity and promoting subsequent reactions. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. cademix.org this compound has been involved in studies exploring heterogeneous catalytic systems.

A significant development in this area is the immobilization of homogeneous catalysts onto solid supports. For instance, the aforementioned iridium complex, [IrCp*(Cl)2(NHC)], has been successfully supported on graphene. unizar.escsic.es This heterogenized catalyst demonstrates excellent recyclability, retaining its catalytic activity for at least ten cycles in the dehydrogenation of this compound with methanol. unizar.escsic.es The distribution of the catalytic sites on the graphene surface is homogeneous, which helps to maintain the reaction kinetics observed in the homogeneous system. unizar.es This approach combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system.

Catalyst Deactivation Studies and Regeneration

Catalyst deactivation, the loss of catalytic activity or selectivity over time, is a significant concern in industrial chemical processes. mdpi.com The primary mechanisms of deactivation for heterogeneous catalysts can be broadly categorized as chemical, thermal, and mechanical. mdpi.commdpi.comammoniaknowhow.com These include:

Poisoning: The strong chemisorption of impurities from the reactant feed onto the active sites, blocking them from the reactants. ammoniaknowhow.comslideshare.net

Fouling: The physical deposition of substances, such as carbon or coke, onto the catalyst surface, which can encapsulate active sites and block pores. mdpi.comslideshare.net

Thermal Degradation (Sintering): The loss of active surface area due to the agglomeration of metal crystallites or the collapse of the support's pore structure, typically occurring at high temperatures. mdpi.comammoniaknowhow.com

Leaching: The dissolution and transport of the active catalytic phase from the support into the reaction medium, a common issue with supported liquid-phase catalysts. mdpi.com

In the context of catalysts used for this compound chemistry, particularly the graphene-supported iridium complex, studies have shown remarkable stability and resistance to deactivation. The heterogenization of the iridium complex on graphene results in a robust and recyclable catalyst. csic.es The strong π-stacking interaction between the pyrene-functionalized catalyst and the graphene support effectively prevents desorption and leaching of the molecular complex during catalytic experiments. unizar.es

Furthermore, the immobilization on the high-surface-area graphene support ensures that the catalytic sites are well-dispersed, which helps to prevent the aggregation or sintering of the metal complexes, a common thermal deactivation pathway. nih.govcsic.es The stability of this system is demonstrated by its ability to be reused for at least ten cycles without any significant decrease in catalytic activity. csic.esunizar.esresearchgate.net

Regeneration of the catalyst has been shown to be a straightforward process. After each catalytic run in the dehydrogenative coupling of this compound and methanol, the solid graphene-supported catalyst can be easily separated from the liquid reaction mixture by decantation. unizar.es Subsequent washing with a solvent like methanol is sufficient to prepare it for the next run. unizar.es This simple regeneration procedure, combined with the catalyst's inherent stability, highlights the practical advantages of this immobilization strategy. The preservation of the graphene's morphology and the homogeneous distribution of iridium after multiple cycles, as confirmed by HRTEM and EDS analysis, further attests to the catalyst's resistance to deactivation. csic.es

Table 2: Deactivation and Regeneration of Graphene-Supported Iridium Catalyst

Aspect Description Source(s)
Primary Deactivation Concern Leaching of the active metal complex from the support. mdpi.com
Resistance Mechanism Strong non-covalent π-stacking interactions between the pyrene-tagged catalyst and the graphene support prevent leaching. csic.es, unizar.es
Sintering Resistance Homogeneous distribution of catalytic sites on the graphene surface minimizes aggregation. csic.es, nih.gov
Observed Stability Catalyst retains high activity for at least 10 consecutive reaction cycles. unizar.es, researchgate.net, researchgate.net
Regeneration Method Simple physical separation (decantation) from the reaction mixture followed by washing with methanol. unizar.es
Outcome of Regeneration The catalyst's activity and the support's structural integrity are maintained after multiple cycles. csic.es, unizar.es

Applications of 1,4 Disilabutane in Advanced Materials Science and Polymer Chemistry

Precursors for Silicon-Containing Films

1,4-Disilabutane is a versatile organosilicon compound that has garnered significant attention as a precursor for depositing silicon-containing films, particularly silicon carbide (SiC). Its molecular structure, featuring alternating silicon and carbon atoms, positions it as an effective single-source precursor, simplifying deposition processes and offering advantages in terms of handling and cost-effectiveness compared to traditional gaseous precursors.

Silicon Carbide (SiC) Film Deposition

Silicon carbide is a wide bandgap semiconductor renowned for its exceptional thermal stability, chemical inertness, and favorable mechanical and electrical properties. These attributes make SiC highly desirable for applications in high-temperature electronics, power devices, and microelectromechanical systems (MEMS). This compound has emerged as a valuable precursor for depositing SiC films, enabling advancements in these fields through various Chemical Vapor Deposition (CVD) techniques.

This compound is employed in both Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Low-Pressure Chemical Vapor Deposition (LPCVD) processes for SiC film formation. As a liquid precursor at room temperature, it offers improved handling and safety compared to pyrophoric gaseous silanes. APCVD utilizing this compound has demonstrated the capability to deposit hydrogenated amorphous silicon carbide (a-SiC:H) films at temperatures around 500 °C, a notable reduction from the typical 750 °C required for gaseous precursors like methylsilane acs.org. While research also extensively utilizes its isomer, 1,3-disilabutane (B3149796) (DSB), for SiC deposition via LPCVD, achieving polycrystalline SiC at temperatures as low as 650 °C purdue.eduresearchgate.netresearchgate.netsemi.ac.cnaip.org, this compound itself is also a viable precursor in various CVD setups. Patent literature indicates its use in depositing silicon-containing films at temperatures ranging from 100 °C to 700 °C epo.org. Growth rates reported for related disilabutane precursors can reach up to 0.45 µm/h in LPCVD semi.ac.cn or even 90 μm·h⁻¹ in direct liquid injection CVD (DLICVD) under specific conditions capes.gov.br.

This compound is classified as a single-source precursor for SiC deposition. This designation signifies that the precursor molecule inherently contains both silicon and carbon atoms in a molecular framework, allowing for the formation of Si-C bonds during decomposition. The use of single-source precursors simplifies the CVD process by eliminating the need for precisely controlling the flow rates and mixing of separate silicon and carbon sources, such as silane (B1218182) and propane. This simplification can lead to better control over film stoichiometry and potentially reduce process complexity and cost purdue.edu.

A key advantage of employing this compound is its suitability for low-temperature SiC deposition strategies. The precursor exhibits a relatively low decomposition temperature, enabling SiC film formation at temperatures significantly lower than traditional methods. For instance, APCVD with this compound allows deposition around 500 °C acs.org. This capability is crucial for integrating SiC into fabrication processes that are sensitive to high temperatures, such as depositing SiC onto already released microstructures in MEMS fabrication, where temperatures above 650 °C can be problematic purdue.eduresearchgate.net. The ability to deposit SiC at these reduced temperatures broadens the compatibility of SiC technology with standard silicon-based microfabrication techniques.

The SiC films deposited using this compound can be effectively doped to achieve desired electrical properties. Nitrogen doping, for example, can be accomplished by introducing a co-precursor such as 1,1,3,3-tetramethyldisilazane (B98777) (TMD) during the APCVD process acs.orgresearchgate.netacs.org. Studies have shown that using a solution of 20% TMD in this compound leads to N-doped a-SiC:H films. The conductivity of these films is highly dependent on the TMD concentration, with a significant increase observed between 1% and 5% TMD content, saturating at higher concentrations up to 0.03 S cm⁻¹ after annealing acs.org. Similarly, in LPCVD processes utilizing the related 1,3-disilabutane, in-situ doping with ammonia (B1221849) can yield n-type SiC films researchgate.netresearchgate.net.

SiC films deposited from this compound are often initially in an amorphous hydrogenated state (a-SiC:H) acs.orgresearchgate.net. To achieve crystalline SiC, post-deposition thermal annealing is a critical step. Annealing temperatures typically range from 800 °C to 1100 °C to induce crystallization acs.orgresearchgate.netmdpi.com. This process significantly enhances the electrical conductivity of the films. For instance, as-deposited films may exhibit conductivities around 2 × 10⁻⁷ S cm⁻¹, which can increase by up to three orders of magnitude to approximately 10⁻⁴ S cm⁻¹ after annealing at 1100 °C acs.orgresearchgate.net. A minimum annealing temperature of 1000 °C is noted for the formation of SiC crystals, with higher temperatures further increasing the crystalline proportion acs.org. This transition from an amorphous to a crystalline structure is accompanied by improvements in Si-C bond density and film densification acs.orggoogle.com.

Table 1: Deposition Parameters and Film Characteristics using this compound

Deposition TechniqueDeposition Temperature (°C)Film TypeKey Findings / ObservationsReference
APCVD~500a-SiC:HLower decomposition temperature compared to methylsilane; cost-effective and scalable. acs.org
APCVD500 - 600a-SiC:HEnables deposition at lower temperatures, reducing energy requirements and broadening material compatibility. acs.org
LPCVD100 - 700Si-containingPatent describes deposition of Si-containing films, including SiC, within this broad temperature range. epo.org
DLICVD923 - 1073 K (700-800 °C)Amorphous SiCStoichiometric SiC coatings deposited under low pressure; growth rates up to 90 μm·h⁻¹ with pure precursors. capes.gov.br

Table 2: Impact of Doping and Annealing on SiC Film Conductivity

PrecursorDoping AgentDeposition Temp. (°C)As-Deposited Conductivity (S cm⁻¹)Annealing Temp. (°C)Annealed Conductivity (S cm⁻¹)Reference
This compoundNone (Undoped)~585~2 × 10⁻⁷1100~10⁻⁴ acs.org
This compound20% TMD in DB~585~2 × 10⁻⁷1100~10⁻⁴ acs.org
This compound20% TMD in DBN/AN/A900 - 1100Up to 0.03 researchgate.net
This compound1-5% TMD in DBN/AN/AN/ASharp increase, saturates acs.org
Low-Pressure CVD of SiO₂

Polymer Synthesis and Modification

Condensation Polymerization Applications

Direct utilization of this compound in condensation polymerization, which typically involves the formation of Si-O-Si linkages through the reaction of silanol (B1196071) (Si-OH) or alkoxysilane (Si-OR) groups, is not widely reported. The Si-H bonds in this compound are not directly involved in these condensation reactions. However, this compound can be chemically functionalized, for instance, through hydrosilylation reactions, to introduce polymerizable groups or silanol/alkoxysilane functionalities. These modified derivatives can then participate in condensation polymerization processes, such as sol-gel reactions, to form polysiloxanes or hybrid materials researchgate.netwikipedia.org. The literature highlights that derivatives like 1-(9-phenanthrenyl)-1,1,4,4,4-pentamethoxy-1,4-disilabutane undergo hydrolysis and condensation to form disilabutane backbones .

Role as Crosslinking Agents in Polymer Systems

This compound has been identified as a crosslinking agent in organic systems google.com. Its Si-H bonds can potentially react with functional groups on polymer chains, forming covalent linkages that create a three-dimensional network. This crosslinking enhances the mechanical strength, thermal stability, and solvent resistance of the polymer matrix. While specific polymer systems and reaction mechanisms are not detailed, this application leverages the reactivity of the silicon hydride functionalities.

Oligomerization Processes and Products

Controlled oligomerization processes using this compound as a primary monomer are not extensively detailed in the literature. While decomposition studies of this compound can lead to the formation of various silicon-containing species, including potentially oligomeric silicon hydrides researchgate.net, intentional oligomerization for specific material synthesis is less explored. In contrast, derivatives of disilabutanes have shown potential for oligomer formation via condensation reactions, yielding materials with controlled molecular weights .

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic networks, often synthesized via sol-gel processes. While direct use of this compound in this context is not widely reported, its structural features make it a potential precursor. Derivatives, such as phenanthrenyl-substituted disilabutanes, have been successfully utilized in the synthesis of hybrid organic-inorganic polysiloxanes with high refractive indices for optoelectronic applications researchgate.netgoogle.comresearchgate.net. These studies highlight the utility of disilabutane frameworks in creating crosslinked polysiloxane networks through sol-gel chemistry and polymerization researchgate.netwikipedia.orgresearchgate.net.

Organosilicon Ceramic Precursors (e.g., Si/Co/C/O Ceramics)

This compound serves as a valuable precursor in the synthesis of various ceramic materials due to its thermal decomposition characteristics.

Silicon Carbide (SiC) Films: this compound is employed as a low-cost liquid precursor for the deposition of hydrogenated amorphous silicon carbide (a-SiC:H) films via atmospheric pressure chemical vapor deposition (APCVD) acs.orgcambridge.org. It offers a lower decomposition temperature (around 500°C) compared to gaseous precursors like methylsilane, reducing energy requirements and broadening material compatibility acs.orgcambridge.org. High-quality SiC films can be deposited at temperatures around 1300°C, with crystallization induced by annealing at higher temperatures .

Silicon Dioxide (SiO₂) Films: The compound is utilized as a silicon precursor in low-pressure chemical vapor deposition (LPCVD) for depositing silicon dioxide films google.comgoogle.comjustia.com. Its use allows for low-temperature deposition, as low as 95-100°C, with minimal carbon incorporation. As a non-pyrophoric, volatile liquid, it offers a safer alternative to gaseous silane google.comgoogle.comjustia.com. The deposited SiO₂ films exhibit good adhesion to various substrates google.comjustia.com.

Si/Co/C/O Ceramics: this compound has been used as a precursor in the preparation of cobalt organosilicon ceramic precursors. Thermal decomposition under an inert atmosphere leads to the formation of Si/Co/C/O ceramics. The process involves the evolution of H₂ at initial stages due to Si-H bond reactions, followed by the elimination of CO, H₂, and methane (B114726) at higher temperatures, ultimately forming phases like SiO₂, SiC, and CoSi at temperatures between 1000°C and 1400°C justia.com.

Surface Chemistry and Adhesion Enhancement

This compound demonstrates utility in surface modification and adhesion enhancement through its interaction with various substrates.

Surface Interaction and Modification: Hydridosilanes, including this compound, can interact with clean, hydrogenated metal and metalloid surfaces such as titanium and silicon researchgate.netgelest.com. Studies indicate that trihydridosilanes like this compound can adsorb onto these surfaces, potentially through Si-H bonds, leading to surface functionalization and imparting hydrophobicity researchgate.netgelest.comresearchgate.net. The weak absorption bands observed for hydrogen bonded to silicon in FTIR spectra suggest surface interaction researchgate.net.

Adhesion Enhancement: The deposition of films using this compound as a precursor has been shown to result in good adhesion to substrates. For instance, SiO₂ films deposited via LPCVD using this compound exhibit excellent adhesion to metal surfaces google.comjustia.com. This property is crucial for applications in microelectronics and coatings where robust interfaces are required.

Data Tables

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number4364-07-2 researchgate.net
Molecular FormulaC₂H₁₀Si₂ researchgate.net
Molecular Weight90.27 g/mol researchgate.net
Boiling Point54.5 °C at 760 mmHg researchgate.net
Melting Point-15 °C google.com
Density0.697 g/cm³ google.com
Flash Point-31 °C (-24 °F) google.com
Vapor Pressure257 mmHg at 25 °C researchgate.net

Table 2: Deposition Parameters for Films Using this compound

Film TypeDeposition MethodTemperature Range (°C)Pressure Range (torr)Key Features
Silicon Carbide (a-SiC:H)APCVD500-600Not specifiedLow-cost liquid precursor, lower decomposition temperature (~500°C), potential for N-doping. acs.orgcambridge.org
Silicon Dioxide (SiO₂)LPCVD95-4000.05-1.5Low deposition temperature, no carbon incorporation, good adhesion, safer alternative to silane. google.comgoogle.comjustia.com

Table 3: Thermal Decomposition of this compound as a Ceramic Precursor

Ceramic TypeDecomposition Stages/TemperaturesResulting Phases
Si/Co/C/O CeramicsInitial: Evolution of H₂ (120°C) due to Si-H bonds; Intermediate: Elimination of CO, H₂, methane; Final: Mineralization.SiO₂, SiC, CoSi (by 1000-1400°C) justia.com
SiC FilmsDecomposition around 500°C. Crystallization induced by annealing at 800-1100°C. acs.orgcambridge.orgHydrogenated amorphous SiC (a-SiC:H) acs.orgcambridge.org

Compound List

this compound

1-(9-phenanthrenyl)-1,1,4,4,4-pentamethoxy-1,4-disilabutane

Silane

Methylsilane

Diethylsilane

1,3-Disilabutane

1,1,3,3-tetramethyldisilazane

Hexa-Si-chloro-Si, Si'-ethanediyl-bis-silane

Vinyltrichlorosilane

Dichlorosilane (B8785471)

Tetraethoxysilane (TEOS)

Silacyclobutane

1,3-Disilacyclobutane

1,1,1,4,4-pentachloro-1,4-disilabutane

Trivinylchlorosilane

1-hexene (B165129)

Octadecylsilane

1,10-disiladecane (B1597972)

Benzene-1,4-dicarboxylic acid

Ethane-1,2-diol

Hexanedioic acid

1,6-diaminohexane

Green Chemistry Considerations in 1,4 Disilabutane Research

Waste Prevention and Atom Economy in Synthetic Pathways

Green chemistry principles emphasize the prevention of waste and the maximization of atom economy acs.orgresolvemass.ca. Atom economy, defined as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, indicates how efficiently atoms from the reactants are incorporated into the final product acs.orglibretexts.org. Synthetic methods should be designed to incorporate the maximum amount of all materials used in the process into the final product acs.org.

A commonly cited synthesis route for 1,4-disilabutane involves the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) using lithium aluminum hydride (LiAlH₄) dtic.mil. In this process, 400 g (approximately 1.35 moles) of 1,2-bis(trichlorosilyl)ethane is reacted with 90 g (approximately 2.37 moles) of LiAlH₄ in tetraglyme, yielding 102 g (approximately 1.13 moles) of this compound, corresponding to an 84% yield dtic.mil.

The estimated atom economy for this reaction, based on the masses of reactants used and the theoretical mass of the product, is approximately 23.8%. This relatively low atom economy is largely attributable to the stoichiometric use of LiAlH₄ and the generation of significant inorganic byproducts, such as lithium chloride (LiCl) and aluminum chloride (AlCl₃) dtic.milacs.org. High atom economy is typically achieved in reactions where all atoms of the reactants are incorporated into the product, such as addition reactions or certain catalytic processes acs.orgrsc.org. For instance, the production of disilane (B73854) from monosilane via catalytic routes has been noted for its high energy and atom efficiency google.com. Developing catalytic or more direct routes for this compound synthesis could significantly improve its atom economy and reduce waste generation.

Table 1: Synthesis Parameters for this compound

Synthesis ParameterValue/Description
Compound This compound (H₃SiCH₂CH₂SiH₃)
Primary Synthesis Route Reduction of 1,2-bis(trichlorosilyl)ethane
Key Reagents 1,2-bis(trichlorosilyl)ethane, Lithium Aluminum Hydride (LAH)
Solvent Tetraglyme
Reported Yield 84% dtic.mil
Reaction Temperature Up to 70°C dtic.mil
Byproducts Lithium chloride (LiCl), Aluminum chloride (AlCl₃) dtic.mil
Estimated Atom Economy ~23.8% (calculated based on reported masses and yield)

Minimizing Hazardous Reagents and Byproducts

A core principle of green chemistry is the design of synthetic methods that utilize and generate substances with little or no toxicity to human health and the environment rsc.orglabdepotinc.com. The synthesis of this compound via the reduction of chlorosilanes presents challenges in this regard.

The use of lithium aluminum hydride (LiAlH₄) as a reducing agent is common but involves significant hazards. LiAlH₄ is a powerful reducing agent that reacts vigorously with water and protic solvents, posing fire and explosion risks. It requires careful handling under inert atmosphere conditions dtic.mil. Furthermore, the disposal of aluminum-containing byproducts and lithium salts can also present environmental challenges acs.org.

Chlorosilanes , such as the 1,2-bis(trichlorosilyl)ethane precursor, are also generally reactive and can be corrosive. The broader trend in silane (B1218182) chemistry is moving away from chlorosilanes towards chlorine-free alternatives like alkoxysilanes, as the use of chlorosilanes does not fully align with green chemistry principles mdpi.com. While the specific synthesis of this compound may not yet have widely adopted chlorine-free routes, research into such alternatives is encouraged.

The byproducts generated, primarily inorganic salts like LiCl and AlCl₃, are stoichiometric and contribute to the waste stream. Minimizing these byproducts could involve exploring catalytic reduction methods or alternative synthetic strategies that avoid the use of strong stoichiometric reducing agents.

Energy Efficiency in Chemical Processes (e.g., Low-Temperature Reactions)

Green chemistry advocates for minimizing energy requirements by conducting reactions at ambient temperature and pressure whenever possible acs.org. Traditional chemical processes often demand significant energy input for heating, cooling, and separation steps.

Improvements in energy efficiency could be realized through the development of catalytic processes that operate under milder conditions, potentially at room temperature or with lower heating requirements. For example, research into the production of disilane has highlighted processes with high energy efficiency, often involving catalytic transformations google.com. Exploring similar catalytic approaches for this compound could lead to more energy-sustainable synthetic routes.

Q & A

Basic Research Questions

Q. How can researchers systematically conduct literature reviews on 1,4-Disilabutane to ensure comprehensive coverage of physicochemical properties and reactivity data?

  • Methodological Answer :

  • Step 1 : Define search objectives (e.g., structural data, reactivity, environmental fate) using frameworks like the EPA’s TSCA Scope Document, which prioritizes physicochemical properties, exposure pathways, and hazard endpoints .
  • Step 2 : Use databases such as SciFinder, PubMed, and ProQuest with Boolean operators combining terms: "this compound", "silicon-carbon compounds", "conformational analysis", and "reactivity with amines". Exclude non-academic sources (e.g., patents, commercial websites) .
  • Step 3 : Apply inclusion criteria (e.g., peer-reviewed studies, experimental/theoretical data) and quality assessment metrics (e.g., reproducibility, methodology transparency) .

Q. What experimental techniques are recommended for characterizing the gas-phase molecular structure of this compound, and how do they complement theoretical calculations?

  • Methodological Answer :

  • Gas-phase electron diffraction (GED) provides empirical bond lengths and torsion angles, while ab initio calculations (e.g., DFT, MP2) predict energetically favorable conformers .
  • Case Study : For this compound, GED identified a 76% anti-conformer population, whereas theory predicted 83%. Discrepancies in gauche torsion angles (experimental: 78.5° vs. theoretical: 68.0°) highlight the need for hybrid refinements using flexible restraints from computational data .

Q. What are the key considerations when designing comparative reactivity studies between this compound and related silicon-containing compounds (e.g., tetrasilane)?

  • Methodological Answer :

  • Variable Control : Standardize reaction conditions (solvent, temperature, stoichiometry) to isolate electronic and steric effects. For example, this compound reacts with secondary amines via Si–Si bond cleavage, while tetrasilane undergoes Si–H bond activation .
  • Analytical Tools : Use NMR spectroscopy to track reaction intermediates and X-ray crystallography for structural validation of products .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational torsion angles in the gauche conformer of this compound?

  • Methodological Answer :

  • Refinement Protocols : Apply constrained refinement in GED analysis, incorporating ab initio-derived geometric parameters (e.g., bond distances, angles) as Bayesian priors to reduce overfitting .
  • Error Analysis : Quantify systematic uncertainties (e.g., vibrational corrections in GED) and compare with computational basis-set limitations (e.g., CCSD(T) vs. B3LYP accuracy) .

Q. What multivariate experimental design approaches are optimal for developing chromatographic separation methods for this compound derivatives?

  • Methodological Answer :

  • Factor Screening : Use a fractional factorial design to test variables (organic solvent ratio, pH, column temperature) and identify dominant factors .
  • Response Optimization : Apply a central composite design to maximize resolution and minimize run time. For example, a C18 column with acetonitrile/water (70:30, 10 mM acetate buffer, pH 5) achieved 12-minute elution for structurally similar silanes .

Q. What strategies are effective in resolving contradictions between studies on the environmental persistence or degradation pathways of this compound?

  • Methodological Answer :

  • Weight-of-Evidence Analysis : Classify studies by data quality (e.g., OECD test guidelines vs. preliminary lab data) and consistency across models (e.g., QSAR predictions vs. hydrolysis experiments) .
  • Contradiction Mapping : Use frameworks like the EPA’s Systematic Review Protocol to assess bias, confounding variables (e.g., UV exposure in degradation studies), and mechanistic plausibility .

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